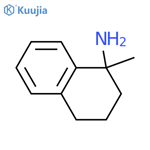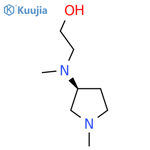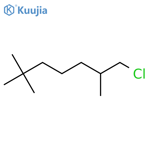コリンイド
コリンオイドは、コリン環構造(テトラピロールマクロサイクル)を有する有機化合物群であり、コバルトを中心金属として Coordination 化学的特性を示す。この構造は、酵素反応における電子移動や触媒機能を支える赤酸化性(redox-active)な性質を持ち、アミノ酸・脂肪酸代謝などの生体反応において不可欠なコエンザイムとして機能する。特にビタミンB12は、その安定した立体構造と多様な配位能により、生物学的系におけるエネルギー変換や遺伝子制御に深く関与している。化学的特性としては、コバルトの酸化状態変化に伴う反応性の調節が可能で、幅広い環境下での機能維持が可能である。

関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
推奨される供給者
-
PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品




